molecular formula C47H52N7O7P B12098648 3'-DA Cep

3'-DA Cep

Cat. No.: B12098648
M. Wt: 857.9 g/mol
InChI Key: JVRBQNAFQWBIAU-UHFFFAOYSA-N
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Description

3’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite) is a chemical compound commonly used in the synthesis of oligonucleotides. It is a derivative of deoxyadenosine, where the 3’-hydroxyl group is replaced with a hydrogen atom, and the 5’-hydroxyl group is modified with a phosphoramidite group. This compound is crucial in the field of molecular biology and biochemistry, particularly in the synthesis of DNA and RNA sequences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite) typically involves the reaction of 3’-deoxyadenosine with 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite. The reaction is carried out in the presence of a catalyst such as 1H-tetrazole in acetonitrile at room temperature for about 2 hours . The product is then purified using standard chromatographic techniques.

Industrial Production Methods

Industrial production of 3’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and characterized using techniques such as high-performance liquid chromatography and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

3’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite) undergoes various chemical reactions, including:

    Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.

    Substitution: The phosphoramidite group can be substituted with other nucleophilic groups.

    Hydrolysis: The compound can undergo hydrolysis to form 3’-deoxyadenosine and diisopropylamine.

Common Reagents and Conditions

    Oxidation: Typically carried out using iodine in the presence of water and pyridine.

    Substitution: Commonly involves nucleophiles such as alcohols or amines in the presence of a base.

    Hydrolysis: Performed using aqueous acid or base under mild conditions.

Major Products Formed

    Oxidation: Produces 3’-deoxyadenosine-5’-phosphate.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Results in the formation of 3’-deoxyadenosine and diisopropylamine.

Scientific Research Applications

3’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite) is widely used in scientific research, particularly in the following areas:

    Chemistry: Used in the synthesis of modified oligonucleotides for various applications, including gene editing and molecular diagnostics.

    Biology: Plays a crucial role in the study of DNA and RNA synthesis, replication, and repair mechanisms.

    Medicine: Utilized in the development of therapeutic oligonucleotides for the treatment of genetic disorders and infectious diseases.

    Industry: Employed in the production of synthetic DNA and RNA sequences for use in biotechnology and pharmaceutical industries.

Mechanism of Action

The mechanism of action of 3’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite) involves its incorporation into oligonucleotides during chemical synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a phosphate group, resulting in the formation of a stable phosphodiester bond. The compound’s molecular targets include the 5’-hydroxyl groups of nucleotides, and the pathways involved are those related to oligonucleotide synthesis.

Comparison with Similar Compounds

3’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite) is unique in its ability to facilitate the synthesis of oligonucleotides with high efficiency and specificity. Similar compounds include:

    2’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite): Similar structure but with a hydroxyl group at the 2’ position.

    3’-Deoxycytidine-5’-O-(N,N-diisopropylphosphoramidite): Similar structure but with a cytosine base instead of adenine.

    3’-Deoxythymidine-5’-O-(N,N-diisopropylphosphoramidite): Similar structure but with a thymine base instead of adenine.

These compounds share similar chemical properties and applications but differ in their base components, which can affect their specific interactions and functions in oligonucleotide synthesis.

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-41-28-40(60-46(41)53-31-51-42-43(49-30-50-44(42)53)52-45(55)34-14-9-7-10-15-34)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-41,46H,13,27-29H2,1-6H3,(H,49,50,52,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRBQNAFQWBIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H52N7O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

857.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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